REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[Cl:5][C:6]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15]O.O>O1CCOCC1.C(OCC)(=O)C>[Cl:5][C:6]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][Br:2]
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Name
|
|
Quantity
|
0.41 mL
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Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
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ClC1=C(OC2=C(C=CC=C2)CO)C=CC(=C1)Cl
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
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Smiles
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O
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 16 hours at room temperature
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Duration
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16 h
|
Type
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TEMPERATURE
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Details
|
It was cooled to 0° C
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was warmed to room temperature
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Type
|
WASH
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Details
|
It was washed with a 10% aqueous solution of sodium hydrogensulphate
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (50 ml)
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Type
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WASH
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Details
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The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (100 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=C(CBr)C=CC=C2)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 297 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |